molecular formula C14H11NO4 B8100377 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B8100377
M. Wt: 257.24 g/mol
InChI Key: FYEKGZUXGKAJJQ-UHFFFAOYSA-N
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Description

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS: 1240557-01-0, molecular formula: C₁₄H₁₁NO₄) is a biphenyl-based ligand functionalized with carboxylic acid groups at the 4,4'-positions and an amino group at the 2-position of one phenyl ring . This compound is classified as a rigid linker for metal-organic frameworks (MOFs), particularly in catalysis and cross-coupling reactions. Synthesized via Suzuki-Miyaura coupling or nitration/reduction pathways , it exhibits a pale yellow crystalline appearance with >98% purity . Its amino group enables post-synthetic modifications, such as Schiff base formation, which are critical for designing functional coordination polymers .

Properties

IUPAC Name

3-amino-4-(4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c15-12-7-10(14(18)19)5-6-11(12)8-1-3-9(4-2-8)13(16)17/h1-7H,15H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEKGZUXGKAJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Workup

Dimethyl 2-aminobiphenyldicarboxylate (1.00 g, 3.51 mmol) is suspended in tetrahydrofuran (THF, 30 mL) and treated with aqueous potassium hydroxide (1.18 g in 20 mL H2O). The mixture is refluxed for 20 hours, after which THF is evaporated under reduced pressure. Acidification with 6M HCl (pH = 1) precipitates the product, which is isolated via filtration and washed with water and methanol.

Table 1: Synthesis Parameters for H2amineBPDC

ParameterDetail
Starting materialDimethyl 2-aminobiphenyldicarboxylate
ReagentsKOH (6 equiv.), HCl (acidification)
SolventTHF/H2O (3:2 v/v)
TemperatureReflux (≈66°C for THF)
Reaction time20 hours
Yield95%

Mechanistic Insights

The hydrolysis proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl groups, forming carboxylate intermediates. Protonation during acidification converts these intermediates into the final dicarboxylic acid. The biphenyl backbone remains intact due to its aromatic stability, while the amino group resists oxidation under these conditions.

Alternative Synthetic Routes and Precursors

While the hydrolysis route is predominant, alternative pathways involve functional group interconversions on biphenyl scaffolds.

Nitro Group Reduction

Although not directly applied to H2amineBPDC in the cited sources, analogous compounds like 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H2nitroBPDC) are synthesized via nitration. Theoretical reduction of the nitro group (e.g., catalytic hydrogenation) could yield the amino derivative, but this method remains unexplored in practice for H2amineBPDC.

Post-Synthetic Modification of MOFs

H2amineBPDC serves as a ligand in MOFs, where post-synthetic modifications (e.g., azide-alkyne cycloaddition) are performed. However, these modifications target the framework rather than the ligand itself, underscoring the compound’s role as a building block.

Characterization and Analytical Data

H2amineBPDC is rigorously characterized using spectroscopic and spectrometric techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR (500 MHz, DMSO-d6):

  • δ = 13.04 (br-s, 2H, CO2H)

  • δ = 8.03 (d, 2H, J = 7.5 Hz, aromatic H)

  • δ = 7.67 (s, 1H, aromatic H)

  • δ = 7.28 (d, 1H, J = 8.0 Hz, aromatic H).

13C-NMR (125 MHz, DMSO-d6):

  • δ = 167.1, 167.0 (CO2H)

  • Aromatic carbons: 142.3, 140.3, 132.1, 131.2, 130.8, 129.8, 121.3 ppm.

Infrared (IR) Spectroscopy

Key absorption bands (ATR-IR):

  • 3349 cm⁻¹ (N-H stretch)

  • 1678 cm⁻¹ (C=O stretch)

  • 1606 cm⁻¹ (aromatic C=C).

Table 2: Spectroscopic Data for H2amineBPDC

TechniqueKey SignalsAssignment
1H-NMRδ 7.67 (s), δ 7.28 (d)Aromatic protons
13C-NMRδ 167.1, 167.0Carboxylic carbons
IR1678 cm⁻¹Carboxylic C=O stretch
MSm/z = 257 [M⁺]Molecular ion

Mass Spectrometry

Electron impact mass spectrometry confirms the molecular ion at m/z = 257, consistent with the molecular formula C14H11NO4.

Research Findings and Applications

Role in Metal-Organic Frameworks (MOFs)

H2amineBPDC is employed in MOFs due to its rigid biphenyl backbone and functionalizable amino group. For example, amine-functionalized DUT-5 MOFs exhibit enhanced gas adsorption properties, attributed to the ligand’s porosity and chemical stability.

Pharmaceutical Relevance

As a biphenyl derivative, H2amineBPDC serves as an intermediate in drug synthesis. Its carboxylic acid groups enable conjugation with bioactive molecules, though specific applications remain proprietary .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where substituents are introduced at the biphenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride and reaction conditions involving elevated temperatures.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, amides, and other oxidized forms.

  • Reduction Products: Alcohols, aldehydes, and amines.

  • Substitution Products: Halogenated biphenyls, nitro-substituted biphenyls, and other substituted derivatives.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid serves as a rigid ligand linker in the synthesis of metal-organic frameworks. These frameworks are utilized in various catalytic processes, particularly in cross-coupling reactions. The compound's ability to coordinate with metal ions enhances the stability and functionality of MOFs, making them valuable in catalysis and gas storage applications .

Organic Synthesis

The compound is a key precursor in organic synthesis, particularly for creating complex organic molecules. It can participate in various reactions such as:

  • Suzuki-Miyaura Coupling : Used to form biaryl compounds that are essential in pharmaceuticals and agrochemicals.
  • Nucleophilic Substitution Reactions : The amino group can be utilized for further functionalization, allowing the introduction of other substituents .

Materials Science

In materials science, this compound is explored for its potential in developing organic semiconductors and light-emitting diodes (OLEDs). Its structural properties contribute to the electronic characteristics necessary for efficient charge transport and light emission .

Pharmaceutical Applications

Research indicates that this compound may possess biological activities relevant to drug development. It has been investigated for its anti-inflammatory and anticancer properties. The ability of the amino group to participate in various chemical transformations enhances its potential as a lead compound in medicinal chemistry .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the use of this compound in synthesizing biaryl derivatives through Suzuki-Miyaura coupling reactions. The reaction conditions were optimized to achieve high yields while maintaining selectivity for the desired products. This application underscores the compound's utility in creating complex structures relevant to pharmaceutical research.

Case Study 2: Development of MOFs

In another case study focused on metal-organic frameworks, researchers utilized this compound as a ligand to construct a new class of MOFs that exhibited enhanced gas adsorption properties. The study highlighted how modifying the ligand structure could significantly impact the framework's performance in gas storage applications.

Summary Table of Applications

Application AreaDescription
Metal-Organic FrameworksActs as a ligand for catalysts in cross-coupling reactions
Organic SynthesisPrecursor for biaryl compounds through coupling reactions
Materials ScienceDevelopment of organic semiconductors and OLEDs
Pharmaceutical ResearchInvestigated for anti-inflammatory and anticancer properties

Mechanism of Action

The mechanism by which 2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid exerts its effects depends on its specific application. For example, in drug design, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The biphenyl structure allows for strong π-π interactions, which can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The table below highlights key differences between 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid and structurally related biphenyldicarboxylic acid derivatives:

Compound Name CAS Substituent Positions Key Properties MOF Stability Applications
This compound 1240557-01-0 -NH₂ (2), -COOH (4,4') Zwitterionic potential; enables Schiff base modifications Moderate Catalysis, cross-coupling reactions
2,2'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid N/A -NH₂ (2,2'), -COOH (4,4') Zwitterionic form observed; dihedral angles 63.4° and 60.1° due to steric hindrance High High-stability MOFs
3,3'-Diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid N/A -NH₂ (3,3'), -COOH (4,4') Intramolecular H-bonds enhance MOF stability Very High Aqueous MOF synthesis
4,4'-Diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid 17557-76-5 -NH₂ (4,4'), -COOH (2,2') Altered geometry reduces steric hindrance; smaller dihedral angles Moderate Specialty porous materials
[1,1'-Biphenyl]-4,4'-dicarboxylic acid 619-70-7 -COOH (4,4') No functional groups; simple synthesis Moderate Baseline MOFs (e.g., MOF-5)
3,3'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4,4'-dicarboxylic acid N/A -CF₃ (3,3'), -COOH (4,4') High stability but requires complex synthesis Very High Harsh-environment applications

MOF Performance

  • Steric Effects: The 2-amino substituent introduces steric hindrance, resulting in twisted biphenyl rings (dihedral angles ~60–63°) , which reduce interpenetration in MOFs and enhance porosity .
  • Chemical Stability: 3,3'-Diamino derivatives exhibit superior stability due to intramolecular H-bonds, whereas 2,2'-diamino analogs lack this feature .
  • Post-Synthetic Flexibility: The amino group in the 2-position facilitates Schiff base formation with aldehydes, enabling tailored coordination polymers for catalysis .

Key Research Findings

Crystallographic Behavior: The zwitterionic form of 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (protonated -NH₃⁺ and deprotonated -COO⁻) stabilizes its crystal structure .

Functional MOFs: MOFs incorporating this compound show promise in cross-coupling reactions due to accessible catalytic sites .

Synthetic Advancements: Suzuki-Miyaura routes for amino-functionalized ligands reduce reliance on costly chromatographic purification .

Biological Activity

2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (ABPDC) is a compound of increasing interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ABPDC, including its synthesis, pharmacological properties, and research findings.

  • Molecular Formula : C14H11NO4
  • Molecular Weight : 257.24 g/mol
  • CAS Number : 1240557-01-0
  • Purity : Typically 97% .

Synthesis

ABPDC can be synthesized through various methods, often starting from biphenyl derivatives. The general synthetic route involves the nitration of biphenyl followed by carboxylation and reduction steps to yield the amino derivative. Key reagents include potassium hydroxide and reducing agents like palladium catalysts .

1. Antioxidant Properties

Research has indicated that ABPDC exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various diseases such as cancer and neurodegenerative disorders.

2. Anticancer Activity

ABPDC has shown promising anticancer effects in several studies. It appears to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies demonstrated that ABPDC reduced the viability of human cancer cell lines by inducing apoptosis via the mitochondrial pathway. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .

3. Anti-inflammatory Effects

ABPDC has been evaluated for its anti-inflammatory properties. It inhibits the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Data Table : IC50 values for COX inhibition by ABPDC compared to standard drugs.
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0342.1 ± 0.30
Diclofenac10.5 ± 0.1215.6 ± 0.18
Celecoxib12.3 ± 0.258.9 ± 0.15

This table illustrates that while ABPDC shows moderate inhibitory effects on COX enzymes compared to standard anti-inflammatory drugs, its unique structure may provide avenues for further optimization .

4. Neuroprotective Effects

Preliminary studies suggest that ABPDC may have neuroprotective properties, particularly in models of neurodegeneration where glutamate excitotoxicity is a concern.

  • Mechanism : The compound acts as an NMDA receptor antagonist, potentially protecting neurons from excitotoxic damage associated with conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The biological activity of ABPDC can be influenced by structural modifications:

  • Substitutions on the biphenyl ring can enhance or diminish its affinity for biological targets.
  • Variants with different functional groups have been explored to optimize efficacy against specific targets like NMDA receptors or COX enzymes .

Q & A

Q. What are the key synthetic steps for preparing 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid?

The ligand is synthesized via a three-step pathway starting from dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate:

  • Nitration : Introduction of nitro groups at the 2-position using nitration reagents (e.g., HNO₃/H₂SO₄).
  • Reduction : Conversion of nitro groups to amino groups using catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., SnCl₂/HCl).
  • Deprotection : Hydrolysis of methyl esters to carboxylic acids under acidic (HCl) or basic (NaOH) conditions. Characterization via ¹H NMR and FTIR confirms purity and structure (Figures S1–S4 in literature) .
StepReagents/ConditionsKey Intermediate
1HNO₃/H₂SO₄, 0–5°CDimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate
2H₂/Pd-C, ethanolDimethyl 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylate
3NaOH, H₂O/THFThis compound

Q. How is the ligand characterized to confirm structural integrity?

  • ¹H NMR : Peaks at δ 6.5–8.5 ppm confirm aromatic protons; δ 3.9–4.1 ppm (ester methyl groups) disappears after deprotection .
  • FTIR : Absence of NO₂ stretches (~1520 cm⁻¹) post-reduction; presence of NH₂ (~3400 cm⁻¹) and COOH (~1700 cm⁻¹) .
  • PXRD : Used to verify crystallinity in MOF derivatives .

Q. What safety protocols are recommended for handling this compound in research labs?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • First Aid :
  • Skin contact: Wash with soap/water; seek medical advice if irritation persists.
  • Inhalation: Move to fresh air; monitor for respiratory distress .
    • Storage : Keep sealed in dry, room-temperature conditions away from oxidizers .

Advanced Research Questions

Q. How can the amino group in this ligand enhance MOF functionality?

The amino group enables:

  • Post-Synthetic Modification (PSM) : React with carbonyl compounds (e.g., aldehydes) to form imine-linked functional groups .
  • Defect Engineering : Incorporate amine-containing modulators (e.g., monocarboxylates) to tailor porosity and stability in UiO-67-type MOFs .
  • Catalytic Sites : Coordinate transition metals (e.g., Fe, Co) for cross-coupling reactions or CO₂ reduction .

Q. What strategies optimize solvothermal synthesis of MOFs using this ligand?

  • Solvent Selection : Use DMF/water mixtures (e.g., 3:1 v/v) at 120°C for 48 hours to balance ligand solubility and framework nucleation .
  • Modulators : Add acetic acid to control crystal growth and reduce interpenetration in Zr-based MOFs .
  • Metal-Ligand Ratio : A 1:1 molar ratio of ZrCl₄ to ligand minimizes defects while maintaining porosity .

Q. How can structural contradictions in MOF crystallinity be resolved?

  • Interpenetration Isomers : Adjust reaction time (e.g., 72 hours vs. 48 hours) to favor single-net vs. interpenetrated frameworks .
  • Defect Analysis : Use PXRD to identify missing-linker defects; supplement with TGA and gas adsorption (BET) to assess stability/porosity .
  • SHELX Refinement : Refine crystallographic data using SHELXL (for small molecules) or SHELXE (for macromolecular twinning) to resolve ambiguities .

Q. What challenges arise in post-synthetic modification of MOFs with this ligand?

  • Hydrolytic Stability : Schiff base linkages (e.g., imines) may degrade in humid conditions; stabilize via hydrophobic functionalization (e.g., CF₃ groups) .
  • Reagent Compatibility : Ensure PSM reagents (e.g., ferrocenecarboxaldehyde) are soluble in MOF pores without framework collapse .

Data Contradiction Analysis

Q. How to address discrepancies in MOF porosity when using different metal ions?

  • Metal Coordination Geometry : Zn²⁰ forms tetrahedral nodes (lower porosity), while Zr⁴⁰ forms octahedral clusters (higher surface area) .
  • Ligand Flexibility : The rigid biphenyl backbone reduces framework flexibility, but amino groups may introduce steric hindrance with larger metals (e.g., La³⁺) .
Metal IonSBET (m²/g)Pore Size (Å)Stability in H₂O
Zr⁴⁺1200–15008–12>1 week
Zn²⁺600–8006–8<3 days

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid

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